molecular formula C22H25ClN2O6S B2830250 4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923211-86-3

4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2830250
CAS No.: 923211-86-3
M. Wt: 480.96
InChI Key: IRPYRNFHLJYQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H25ClN2O6S and its molecular weight is 480.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Sulfur-Containing Heterocycles

The precursor 1-Aroyl-2-styrylsulfonylethene facilitates the synthesis of complex sulfur-containing heterocycles, like spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. This process leads to compounds with potential applications in pharmaceuticals and agrochemicals, showcasing the critical role of sulfur heterocycles in developing new therapeutic agents and agricultural chemicals (Reddy, Babu, & Padmavathi, 2001).

Oxidation and Catalytic Studies

The compound also finds relevance in oxidation and catalytic studies, particularly in understanding oxygen and sulfur atom transfer reactions. These studies are crucial for developing new oxidation catalysts and enhancing the efficiency of various industrial processes, including the synthesis of polymers and other materials with specific functional properties (Pezacki, Wood, Gadosy, Lusztyk, & Warkentin, 1998).

Oxidative Desulfurization

In the context of environmental chemistry, derivatives of this compound have been studied for their potential in oxidative desulfurization, a process critical for reducing sulfur content in fuels and mitigating air pollution. The effectiveness of these compounds in catalyzing the oxidation of sulfur-containing organic molecules to their corresponding sulfones under mild conditions highlights their potential in developing cleaner energy technologies (Lü, Gao, Jiang, Yang, Song, & Li, 2007).

Advanced Materials Development

Finally, the study of sulfones and sulfonated polymers, potentially derived from such precursor compounds, provides insights into the design and synthesis of high-performance materials for various applications, including fuel cells, water purification systems, and high-strength polymers. These materials offer improved properties such as conductivity, thermal stability, and chemical resistance, which are essential for developing next-generation technologies (Bae, Miyatake, & Watanabe, 2009).

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-17-5-8-19(20(15-17)30-2)21(26)24-11-9-22(10-12-24)25(13-14-31-22)32(27,28)18-6-3-16(23)4-7-18/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPYRNFHLJYQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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